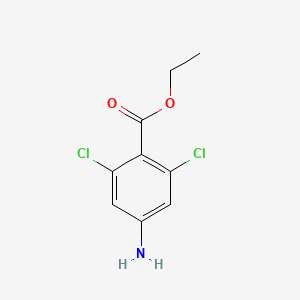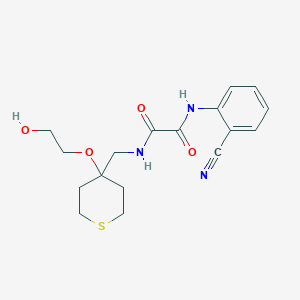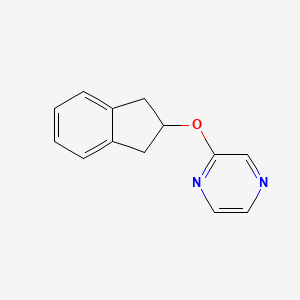
2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine” is a compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles . Pyrazines are known for their broad range of chemical and biological properties . They are used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves several synthetic approaches including condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution . For instance, one method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework . The C-N bonds in pyrazine were found to be slightly larger than the expected Kekulé resonance due to the electron delocalization present in the ring .Chemical Reactions Analysis
Pyrazine derivatives have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . Their adsorption follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .Physical And Chemical Properties Analysis
Pyrazine is a weak diacid base, with two protonation steps with pK1= 0.65 and pK2= - 5.78 . It exhibits inductive resonance properties and demonstrates the weakest basicity among diazine compounds, even weaker than pyridine .Scientific Research Applications
2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. This compound can be used as a chiral ligand in asymmetric catalysis, which is a crucial process in the synthesis of complex organic molecules. Additionally, this compound has been used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Mechanism of Action
Target of Action
The compound “2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine” belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
These compounds are known to interact with their targets, leading to various biological activities. For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they may interact with kinases to inhibit their activity.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
Due to the polar nature of the imidazole ring, which is a common feature in pyrrolopyrazine derivatives, the pharmacokinetic parameters of these compounds should be improved to a great extent .
Result of Action
Based on the known biological activities of pyrrolopyrazine derivatives , it can be inferred that this compound may have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects.
Action Environment
It is known that the biological activity of heterocyclic compounds can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine in laboratory experiments is its high enantioselectivity, which allows for the selective synthesis of specific enantiomers of organic compounds. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one of the limitations of using this compound is its relatively high cost compared to other chiral ligands.
Future Directions
2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine has significant potential for future research in various fields. One of the future directions for this compound is its application in the synthesis of new pharmaceuticals and natural products. Additionally, this compound can be used in the development of new materials with specific properties. Furthermore, the mechanism of action of this compound can be further studied to better understand its catalytic properties and potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized through a multi-step process and has been extensively studied for its potential applications in material science, organic synthesis, and medicinal chemistry. This compound acts as a chiral catalyst, which allows for the selective synthesis of specific enantiomers of organic compounds. This compound has significant potential for future research in various fields, including the development of new pharmaceuticals, natural products, and materials.
Synthesis Methods
2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine can be synthesized through a multi-step process starting with the reaction of 2-bromo-1-indanone with hydrazine hydrate to form 2-hydrazino-1-indanone. This intermediate is then reacted with 1,2-dibromoethane to form 2-(2-bromoethyl)-1-indanone. Finally, the reaction of 2-(2-bromoethyl)-1-indanone with 2,3-dihydro pyrazine yields this compound.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-4-11-8-12(7-10(11)3-1)16-13-9-14-5-6-15-13/h1-6,9,12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRAUCMVTHXZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

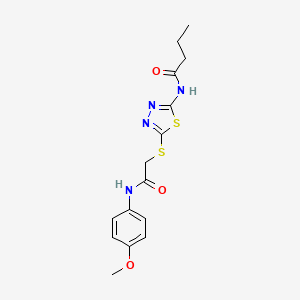

![5-(4-Chlorophenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B2900401.png)
![[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B2900403.png)
![N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2900404.png)
![5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2900408.png)
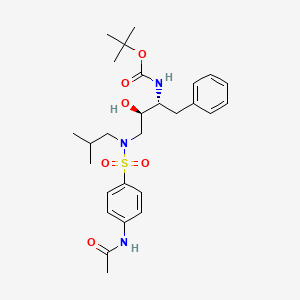
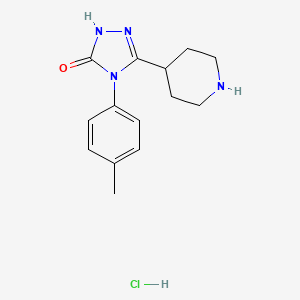
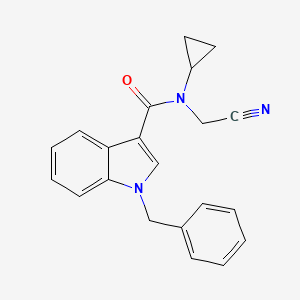
![ethyl 2-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2900412.png)
![(3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2900413.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2900416.png)
